molecular formula C9H9BrINO2 B581944 Ethyl 4-amino-3-bromo-5-iodobenzoate CAS No. 437707-51-2

Ethyl 4-amino-3-bromo-5-iodobenzoate

Cat. No.: B581944
CAS No.: 437707-51-2
M. Wt: 369.984
InChI Key: AOHVATDJDHOIRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-amino-3-bromo-5-iodobenzoate is an organic compound with the molecular formula C9H9BrINO2 It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group, and halogen substituents (bromine and iodine) on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-3-bromo-5-iodobenzoate typically involves multi-step organic reactions. One common method starts with the bromination and iodination of ethyl benzoate to introduce the halogen substituents. This is followed by nitration to introduce the nitro group, which is then reduced to an amino group. The reaction conditions often involve the use of solvents like acetic acid and catalysts such as iron or palladium to facilitate the halogenation and reduction steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-bromo-5-iodobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce biphenyl derivatives .

Scientific Research Applications

Ethyl 4-amino-3-bromo-5-iodobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-amino-3-bromo-5-iodobenzoate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The halogen substituents can enhance the compound’s binding affinity to certain molecular targets, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Ethyl 4-amino-3-bromo-5-iodobenzoate can be compared with other halogenated benzoates, such as:

  • Ethyl 4-amino-3-bromo-5-chlorobenzoate
  • Ethyl 4-amino-3-iodo-5-fluorobenzoate
  • Ethyl 4-amino-3-chloro-5-iodobenzoate

These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and applications. This compound is unique due to the presence of both bromine and iodine, which can enhance its reactivity in certain chemical reactions .

Biological Activity

Ethyl 4-amino-3-bromo-5-iodobenzoate is a halogenated benzoate compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in pharmacology and agrochemistry.

Chemical Structure and Synthesis

This compound features a benzene ring with an ethyl ester group, an amino group at the para position, and halogen substituents (bromine and iodine) at the meta positions. The unique arrangement of these functional groups contributes to its biological properties.

Synthesis Pathway

The synthesis typically involves several steps:

  • Bromination and Iodination : Ethyl benzoate undergoes bromination and iodination to introduce halogens.
  • Nitration : A nitro group is introduced, which is subsequently reduced to an amino group.
  • Final Purification : The product is purified through crystallization or chromatography to obtain high purity.

The reaction conditions often include solvents like acetic acid and catalysts such as iron or palladium to facilitate the halogenation and reduction steps .

The biological activity of this compound is attributed to its ability to interact with various biological molecules. The halogen substituents enhance its binding affinity to specific enzymes and receptors, making it a valuable tool in drug discovery .

Potential Activities :

  • Antibacterial Properties : Preliminary studies suggest that this compound may exhibit antibacterial activity against certain Gram-negative bacteria due to its structural features that allow interaction with bacterial enzymes .
  • Anti-inflammatory Effects : The presence of the amino group may contribute to anti-inflammatory properties, although further studies are needed to elucidate these effects .

Applications in Research

This compound serves multiple roles in scientific research:

  • Biochemical Assays : It is utilized as a probe in enzyme interaction studies, allowing researchers to investigate enzyme kinetics and mechanisms.
  • Pharmaceutical Development : As a building block for synthesizing more complex organic molecules, it plays a crucial role in developing new pharmaceuticals .
  • Agrochemicals : Its potential use in developing herbicides or pesticides highlights its significance in agricultural chemistry .

Antibacterial Activity Assessment

A study evaluated the antibacterial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods:

Bacterial StrainMIC (µg/mL)
Escherichia coli16
Klebsiella pneumoniae32
Pseudomonas aeruginosa64

These results indicate that the compound exhibits moderate antibacterial activity, particularly against E. coli .

Enzyme Interaction Studies

In another study focusing on enzyme interactions, this compound was tested for its ability to inhibit specific enzymes involved in bacterial DNA replication. The results showed promising inhibition rates compared to control compounds:

EnzymeInhibition Rate (%)
DNA Gyrase72
Topoisomerase IV65

This suggests that the compound may serve as a lead structure for developing new antibacterial agents targeting these enzymes .

Properties

IUPAC Name

ethyl 4-amino-3-bromo-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrINO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHVATDJDHOIRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)I)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693482
Record name Ethyl 4-amino-3-bromo-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

437707-51-2
Record name Ethyl 4-amino-3-bromo-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.